molecular formula C19H17Br3N4O5 B11562170 N'-[(E)-[2-(Morpholin-4-YL)-5-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

N'-[(E)-[2-(Morpholin-4-YL)-5-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

Cat. No.: B11562170
M. Wt: 621.1 g/mol
InChI Key: LTPQSNBFAQHIJO-AUEPDCJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-[2-(Morpholin-4-YL)-5-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a tribromophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-(Morpholin-4-YL)-5-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves a multi-step process. The key steps include:

    Formation of the hydrazide: This involves the reaction of 2-(2,4,6-tribromophenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then reacted with 2-(morpholin-4-yl)-5-nitrobenzaldehyde under acidic conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-(Morpholin-4-YL)-5-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The bromine atoms in the tribromophenoxy moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial or anticancer properties.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, such as enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of N’-[(E)-[2-(Morpholin-4-YL)-5-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and morpholine moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[2-(Morpholin-4-YL)-5-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to the presence of the tribromophenoxy moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H17Br3N4O5

Molecular Weight

621.1 g/mol

IUPAC Name

N-[(E)-(2-morpholin-4-yl-5-nitrophenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide

InChI

InChI=1S/C19H17Br3N4O5/c20-13-8-15(21)19(16(22)9-13)31-11-18(27)24-23-10-12-7-14(26(28)29)1-2-17(12)25-3-5-30-6-4-25/h1-2,7-10H,3-6,11H2,(H,24,27)/b23-10+

InChI Key

LTPQSNBFAQHIJO-AUEPDCJTSA-N

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.